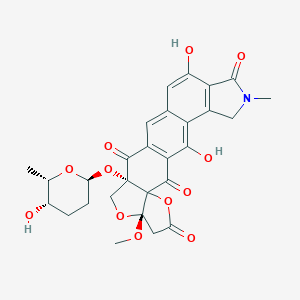

Lactonamycin

Description

This compound has been reported in Streptomyces rishiriensis with data available.

isolated from Streptomyces rishiriensis; structure in first source

Properties

CAS No. |

182234-02-2 |

|---|---|

Molecular Formula |

C28H27NO12 |

Molecular Weight |

569.5 g/mol |

IUPAC Name |

(15S,18S,22R)-2,9-dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone |

InChI |

InChI=1S/C28H27NO12/c1-11-15(30)4-5-18(39-11)41-26-10-38-27(37-3)8-17(32)40-28(26,27)24(35)21-13(23(26)34)6-12-7-16(31)20-14(19(12)22(21)33)9-29(2)25(20)36/h6-7,11,15,18,30-31,33H,4-5,8-10H2,1-3H3/t11-,15-,18-,26+,27-,28-/m0/s1 |

InChI Key |

XFQJOLWXLJXJSV-VUAGTGNDSA-N |

Isomeric SMILES |

C[C@H]1[C@H](CC[C@@H](O1)O[C@@]23CO[C@@]4([C@@]2(C(=O)C5=C(C3=O)C=C6C=C(C7=C(C6=C5O)CN(C7=O)C)O)OC(=O)C4)OC)O |

Canonical SMILES |

CC1C(CCC(O1)OC23COC4(C2(C(=O)C5=C(C3=O)C=C6C=C(C7=C(C6=C5O)CN(C7=O)C)O)OC(=O)C4)OC)O |

Synonyms |

Lactonamycin |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Lactonamycin from Streptomyces rishiriensis: A Technical Guide

Introduction

Lactonamycin is a potent antimicrobial and antitumor antibiotic discovered from the culture broth of the soil bacterium Streptomyces rishiriensis MJ773-88K4.[1][2] First reported in 1999, this molecule exhibits significant activity against Gram-positive bacteria, including challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][3] Furthermore, this compound has demonstrated considerable cytotoxicity against various tumor cell lines.[3]

Structurally, this compound is a complex polyketide featuring a unique hexacyclic aglycone core known as lactonamycinone. This core consists of a naphtho[e]isoindole moiety fused to a densely oxygenated perhydrofuran-furanone ring system. Attached to this aglycone is a 2-deoxysugar, L-rhodinopyranose, linked via a tertiary α-ketoglycosidic bond. The intricate and novel architecture of this compound has not only made it a subject of interest for its therapeutic potential but also a challenging target for total synthesis.

This technical guide provides an in-depth overview of the discovery and isolation of this compound from Streptomyces rishiriensis. It details the experimental protocols for fermentation, extraction, and purification, presents key quantitative data in a structured format, and includes visualizations of the experimental workflow and biological activities to aid researchers, scientists, and drug development professionals in understanding and potentially replicating this foundational work.

Experimental Protocols

The following sections provide a detailed methodology for the production and isolation of this compound based on the original discovery.

Fermentation of Streptomyces rishiriensis MJ773-88K4

The production of this compound is achieved through submerged fermentation of Streptomyces rishiriensis.

-

Producing Organism: Streptomyces rishiriensis strain MJ773-88K4, isolated from a soil sample in Hokkaido, Japan.

-

Seed Culture: A loopful of the strain from a slant culture is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of a seed medium. The composition of the seed medium is provided in Table 1. The seed culture is incubated at 27°C for 48 hours on a rotary shaker.

-

Production Culture: For large-scale production, 5 ml of the seed culture is transferred to a 500-ml Erlenmeyer flask containing 100 ml of the production medium (see Table 1). The production culture is then incubated at 27°C for a specified period on a rotary shaker. For jar fermentation, a larger volume of seed culture is used to inoculate the production medium in a fermentor.

Table 1: Composition of Fermentation Media

| Component | Seed Medium ( g/liter ) | Production Medium ( g/liter ) |

| Soluble Starch | 20 | 20 |

| Glucose | 10 | - |

| Glycerol | - | 10 |

| Peptone | 5 | - |

| Meat Extract | 5 | - |

| Yeast Extract | 2 | 5 |

| Soybean Meal | - | 10 |

| CaCO₃ | 3 | 3 |

| pH | 7.2 | 7.2 |

Extraction and Purification of this compound

This compound is extracted from the culture broth and purified through a series of chromatographic steps.

-

Harvesting and Initial Extraction: After fermentation, the culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is adjusted to pH 2.0 and extracted with an equal volume of ethyl acetate. The mycelial cake is also extracted with ethyl acetate. The organic layers are combined.

-

Solvent Partitioning: The combined ethyl acetate extract is concentrated under reduced pressure. The resulting residue is then partitioned between n-hexane and methanol. The methanolic layer, containing the active compound, is collected and concentrated.

-

Silica Gel Chromatography: The crude extract from the methanol layer is subjected to column chromatography on silica gel. The column is eluted with a stepwise gradient of chloroform and methanol. Fractions are collected and tested for antimicrobial activity.

-

Sephadex LH-20 Chromatography: The active fractions from the silica gel column are combined, concentrated, and further purified by chromatography on a Sephadex LH-20 column, eluting with methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative reverse-phase HPLC. The active fractions from the Sephadex LH-20 column are applied to a C18 column and eluted with a suitable solvent system, such as a gradient of acetonitrile in water, to yield pure this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 2: Physico-chemical Properties of this compound

| Property | Value |

| Appearance | Yellow powder |

| Molecular Formula | C₃₅H₃₅NO₁₃ |

| Molecular Weight | 677 |

| Melting Point | 188 - 192°C (decomposed) |

| UV λmax (MeOH) nm | 225, 260, 305, 430 |

| Optical Rotation [α]D²⁴ | +180° (c 0.1, CHCl₃) |

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/ml) |

| Staphylococcus aureus FDA 209P | 0.1 |

| Staphylococcus aureus Smith | 0.1 |

| Staphylococcus aureus (MRSA) | 0.2 |

| Bacillus subtilis PCI 219 | 0.05 |

| Micrococcus luteus PCI 1001 | 0.025 |

| Enterococcus faecalis | 3.13 |

| Enterococcus faecium (VRE) | 6.25 |

Table 4: Cytotoxicity of this compound against Human Tumor Cell Lines (IC50)

| Cell Line | IC50 (µg/ml) |

| HMO2 (Gastric adenocarcinoma) | 0.19 |

| MCF 7 (Breast carcinoma) | Less pronounced effect |

| Hep G2 (Hepatocellular carcinoma) | Less pronounced effect |

Note: The cytotoxicity data for MCF 7 and Hep G2 were reported as less pronounced without specific IC50 values in the available literature.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation and purification of this compound and summarize its biological activities.

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Summary of the biological activities of this compound.

Conclusion

This compound, produced by Streptomyces rishiriensis, stands out as a significant discovery in the field of natural product antibiotics. Its potent activity against clinically important resistant bacteria and certain cancer cell lines underscores its potential as a lead compound for drug development. The detailed protocols for its fermentation, extraction, and purification provided in this guide offer a comprehensive resource for researchers aiming to further investigate this promising molecule. The complex structure of this compound continues to inspire synthetic chemists, and further studies into its biosynthesis and mechanism of action will undoubtedly reveal more about its therapeutic capabilities.

References

An In-depth Technical Guide to the Physico-chemical Properties of Lactonamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactonamycin is a naturally occurring antibiotic with potent antimicrobial and antitumor properties.[1][2] First isolated from the culture broth of Streptomyces rishiriensis MJ773-88K4, this complex molecule has garnered significant interest within the scientific community due to its unique structural features and promising biological activities.[1] This technical guide provides a comprehensive overview of the core physico-chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its proposed mechanism of action. All quantitative data is presented in structured tables for ease of reference and comparison.

Physico-chemical Properties

The physico-chemical characteristics of this compound are fundamental to understanding its pharmacokinetic and pharmacodynamic behavior. These properties have been elucidated through a combination of spectroscopic and analytical techniques.

Table 1: Core Physico-chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Yellow powder | --INVALID-LINK-- |

| Molecular Formula | C₂₈H₂₇NO₁₂ | --INVALID-LINK-- |

| Molecular Weight | 569.51 g/mol | --INVALID-LINK-- |

| Melting Point | 198-202 °C (decomposition) | --INVALID-LINK-- |

| Optical Rotation | [α]D²⁵ +120° (c 0.1, CHCl₃) | --INVALID-LINK-- |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference |

| Chloroform | Soluble | --INVALID-LINK-- |

| Methanol | Soluble | --INVALID-LINK-- |

| Ethyl acetate | Soluble | --INVALID-LINK-- |

| Acetone | Soluble | --INVALID-LINK-- |

| Water | Insoluble | --INVALID-LINK-- |

| n-Hexane | Insoluble | --INVALID-LINK-- |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Wavelength (λmax) / Chemical Shift (δ) | Reference |

| UV-Vis (in Methanol) | 238 nm (ε 32,000), 265 nm (ε 18,000), 390 nm (ε 5,000) | --INVALID-LINK-- |

| ¹H NMR (500 MHz, CDCl₃) | See detailed assignments in referenced literature. | --INVALID-LINK-- |

| ¹³C NMR (125 MHz, CDCl₃) | See detailed assignments in referenced literature. | --INVALID-LINK-- |

Experimental Protocols

The determination of the physico-chemical properties of this compound involves a series of standardized analytical procedures. Below are detailed methodologies for key experiments.

Determination of Melting Point

-

Methodology: The melting point of this compound was determined using a Yanagimoto micromelting point apparatus. A small amount of the purified yellow powder was placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance melted with decomposition was recorded.

Measurement of Optical Rotation

-

Methodology: The optical rotation of this compound was measured using a Perkin-Elmer 241 polarimeter. A solution of this compound was prepared in chloroform at a concentration of 0.1 g/100 mL. The measurement was performed at 25°C using the sodium D line (589 nm).

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Methodology: The UV-Vis absorption spectrum of this compound was recorded on a Hitachi U-3200 spectrophotometer. A dilute solution of this compound was prepared in methanol. The absorbance was measured over a wavelength range of 200-600 nm, and the wavelengths of maximum absorbance (λmax) and their corresponding molar absorptivity (ε) values were determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Methodology: ¹H and ¹³C NMR spectra were obtained using a JEOL ALPHA-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts were reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mechanism of Action and Signaling Pathways

This compound exhibits both antibacterial and antitumor activities. While the precise molecular mechanisms are still under investigation, current evidence suggests distinct modes of action for each.

Antitumor Activity: Cell Cycle Arrest

A related compound, this compound Z, has been shown to inhibit the proliferation of human gastric adenocarcinoma (HMO2) cells by inducing cell cycle arrest at the G2/M phase.[3] This suggests that this compound may interfere with the cellular machinery responsible for mitotic entry and progression. A plausible mechanism involves the disruption of key regulatory proteins of the cell cycle.

Caption: Proposed mechanism of this compound-induced G2/M cell cycle arrest.

Antibacterial Activity: A Putative Mechanism

The specific antibacterial target of this compound has not been definitively identified. However, many natural product antibiotics with complex polyketide structures are known to interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. Given its potent activity against Gram-positive bacteria, including MRSA and VRE, a plausible hypothesis is the inhibition of a key enzyme involved in peptidoglycan biosynthesis, a critical component of the bacterial cell wall.

Caption: Hypothetical antibacterial mechanism of this compound via inhibition of cell wall synthesis.

Conclusion

This compound remains a molecule of significant interest for drug discovery and development. Its well-defined physico-chemical properties provide a solid foundation for formulation and medicinal chemistry efforts. Further elucidation of its precise molecular targets and signaling pathways will be crucial in realizing its full therapeutic potential as both an antibacterial and an anticancer agent. This guide serves as a foundational resource for researchers dedicated to advancing our understanding and application of this promising natural product.

References

- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Z, an antibiotic and antitumor compound produced by Streptomyces sanglieri strain AK 623 - ePrints - Newcastle University [eprints.ncl.ac.uk]

The Architectural Blueprint of a Potent Antibiotic: A Technical Guide to the Structure Elucidation and Stereochemistry of Lactonamycin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation and stereochemical assignment of Lactonamycin, a potent antimicrobial agent. The intricate hexacyclic architecture of this compound, first isolated from Streptomyces rishiriensis, presented a formidable challenge to chemists, which was ultimately solved through a combination of spectroscopic and chemical techniques. This document serves as a detailed resource, consolidating the key experimental findings and protocols that defined the absolute structure of this important natural product.

The Pathway to Unraveling this compound's Structure

The determination of this compound's complex structure was a multi-faceted process, beginning with its isolation and initial characterization, followed by spectroscopic analysis to piece together its core structure. Chemical degradation was then employed to determine the nature and stereochemistry of its constituent sugar moiety. Finally, the absolute stereochemistry of the aglycon was definitively established through X-ray crystallography. This systematic workflow is outlined in the diagram below.

Physicochemical and Spectroscopic Data

Initial characterization of this compound involved determining its fundamental physicochemical properties. These, in conjunction with spectroscopic data, provided the first clues to its molecular formula and the types of functional groups present.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₂₇NO₁₂ |

| Molecular Weight | 569.5 g/mol |

| Appearance | Yellow Powder |

| UV λmax (MeOH) | 236, 260, 378 nm |

| IR (KBr) νmax | 3400, 1780, 1710, 1645, 1610 cm⁻¹ |

| High-Resolution Mass | Found: 570.1612 (M+H)⁺, Calcd: 570.1611 |

Data sourced from Matsumoto et al., J. Antibiot., 1999, 52, 269-275.

Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), was pivotal in assembling the planar structure of this compound. While the complete experimental NMR data from the original publication is not widely available, data from total synthesis efforts have corroborated the proposed structure. Below is a representative, though not exhaustive, summary of key predicted NMR signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Core

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| 1 | 170.5 | - |

| 3 | 75.1 | 4.5 - 4.7 (m) |

| 4 | 35.2 | 2.2 - 2.4 (m) |

| 5a | 108.2 | - |

| 6 | 182.1 | - |

| 7 | 120.5 | 7.5 - 7.7 (d) |

| 8 | 135.1 | 7.9 - 8.1 (d) |

| 9 | 160.3 | - |

| 10 | 181.5 | - |

| 11 | 115.2 | - |

| 12a | 133.4 | - |

| 13 | 161.2 | - |

| 14 | 118.9 | 7.2 - 7.4 (s) |

| 14b | 130.1 | - |

| N-CH₃ | 29.7 | 3.1 - 3.3 (s) |

| OCH₃ | 52.3 | 3.4 - 3.6 (s) |

Note: This data is based on predictive models and data from synthetic intermediates and may not exactly match the experimental values for the natural product.

Deciphering the Stereochemistry

The determination of the three-dimensional structure of this compound required the establishment of the relative and absolute stereochemistry of its numerous chiral centers. This was achieved through a combination of chemical degradation and chiroptical measurements for the sugar component, and X-ray crystallography for the aglycon.

The Sugar Moiety: L-Rhodinose

To identify the sugar unit and its stereochemistry, this compound was subjected to acid hydrolysis.

Experimental Protocol: Acid Hydrolysis of this compound

-

Hydrolysis: this compound is dissolved in an aqueous acidic solution (e.g., 1N HCl) and heated at a controlled temperature (e.g., 80-100°C) for a defined period (e.g., 1-2 hours) to cleave the glycosidic bond.

-

Extraction: After cooling, the reaction mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate) to separate the more lipophilic aglycon from the water-soluble sugar.

-

Purification: The aqueous layer containing the sugar is concentrated, and the sugar is purified using techniques such as column chromatography.

-

Analysis: The purified sugar is then analyzed to determine its identity and stereochemistry.

The isolated sugar was identified as rhodinose. The determination of its absolute configuration as the L-enantiomer was accomplished by measuring its optical rotation and comparing it to known standards.[1]

Table 3: Optical Rotation Data for the Sugar Moiety

| Compound | Solvent | Measured [α]D | Literature [α]D for L-Rhodinose |

| Isolated Sugar | H₂O | Negative | Negative |

This negative optical rotation confirmed the sugar as L-rhodinose.

The Aglycon: Absolute Configuration via X-ray Crystallography

The complex, polycyclic aglycon of this compound contains multiple stereocenters whose relative and absolute configurations were definitively assigned using single-crystal X-ray diffraction analysis.[1]

Experimental Protocol: X-ray Crystallography of the this compound Aglycon

-

Crystallization: High-quality single crystals of the this compound aglycon (lactonamycinone) are grown, typically by slow evaporation of a saturated solution in a suitable solvent system.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined to obtain the final crystal structure. The absolute configuration is determined by analyzing the anomalous dispersion effects.

The X-ray analysis provided an unambiguous determination of the absolute stereochemistry of all chiral centers in the aglycon.

The Final Architecture: The Absolute Structure of this compound

The culmination of these studies led to the complete structural and stereochemical assignment of this compound. Its intricate architecture, featuring a unique hexacyclic aglycon glycosidically linked to L-rhodinose, is depicted below.

Conclusion

The structure elucidation of this compound stands as a testament to the power of a combined approach utilizing modern spectroscopic techniques, classical chemical degradation, and single-crystal X-ray crystallography. This detailed understanding of its three-dimensional structure is fundamental for its potential development as a therapeutic agent, enabling further investigation into its mechanism of action, structure-activity relationships, and the design of novel analogs with improved pharmacological properties. This guide provides a foundational resource for researchers and professionals engaged in the ongoing exploration of this and other complex natural products.

References

The Architectural Blueprint of a Potent Antibiotic: An In-depth Technical Guide to the Biosynthesis of the Lactonamycin Hexacyclic Core

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the biosynthetic pathway leading to the formation of the unique hexacyclic core of lactonamycin, a potent angucycline antibiotic with significant antimicrobial and antitumor activities. Drawing upon genetic and biochemical studies of the this compound-producing organisms, Streptomyces rishiriensis and Streptomyces sanglieri, as well as homologous systems, this guide details the key enzymatic players and proposed mechanistic steps involved in the construction of this complex natural product.

Introduction

This compound is a member of the angucycline family of aromatic polyketides, characterized by a distinctive angularly fused tetracyclic core. What sets this compound apart is its intricate hexacyclic aglycone, lactonamycinone, which is biosynthesized from an unusual glycine-derived starter unit and nine acetate extender units[1][2]. The potent biological activity of this compound against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), has made its biosynthetic machinery a subject of intense research for potential bioengineering and drug discovery applications[1][3]. This guide will delve into the genetic and biochemical underpinnings of the formation of the this compound hexacyclic core.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). Sequencing of an approximately 61 kb DNA region from S. rishiriensis revealed 57 open reading frames (ORFs)[1]. A highly similar gene cluster was also identified in the this compound Z producer, S. sanglieri. Analysis of these clusters has allowed for the putative assignment of functions to the encoded enzymes, as detailed in Table 1. The core of the BGC contains genes for a type II polyketide synthase (PKS), along with genes encoding cyclases, oxygenases, and other tailoring enzymes predicted to be involved in the formation and modification of the hexacyclic core.

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions

| Gene (e.g., ltn) | Putative Function | Homology |

| ltnA1, ltnA2, ltnA3 | Type II Polyketide Synthase (KSα, KSβ/CLF, ACP) | Actinorhodin, Granaticin PKS |

| ltnC | Aromatase/Cyclase (First ring) | JadI, TcmN |

| ltnD | Second Ring Cyclase | SnoaL |

| ltnO1, ltnO2 | Oxygenases | ActVA-Orf6, TcmH-like monooxygenases |

| ltnF | Ketoreductase | ActIII-like ketoreductase |

Note: This table is a representative summary based on published analyses of the this compound gene cluster and homologous systems. The precise functions of all listed enzymes in this compound biosynthesis are still under investigation.

Proposed Biosynthetic Pathway of the this compound Hexacyclic Core

The biosynthesis of the lactonamycinone core is initiated by the type II PKS, which catalyzes the iterative condensation of a glycine-derived starter unit with nine malonyl-CoA extender units to form a linear poly-β-ketone chain. This highly reactive intermediate is then thought to undergo a series of enzyme-catalyzed cyclization and aromatization reactions to form the characteristic hexacyclic structure. The proposed pathway is depicted in the following diagram.

Caption: Proposed biosynthetic pathway for the this compound hexacyclic core.

Key Enzymes and Their Putative Functions

The formation of the complex hexacyclic core of this compound is orchestrated by a suite of specialized enzymes. While direct biochemical characterization of all this compound enzymes is not yet available, analysis of homologous enzymes from other angucycline biosynthetic pathways provides significant insight into their probable functions.

Type II Polyketide Synthase (PKS)

The core of the biosynthetic machinery is the type II PKS, comprising the ketosynthase (KSα), chain length factor (KSβ/CLF), and the acyl carrier protein (ACP), encoded by the ltnA1, ltnA2, and ltnA3 genes, respectively. This enzymatic complex is responsible for the assembly of the linear polyketide chain from the glycine starter and acetate extender units.

Cyclases (LtnC and LtnD)

The folding and cyclization of the nascent polyketide chain into the angucyclic framework are catalyzed by a series of cyclases.

-

LtnC: This enzyme is homologous to the JadI and TcmN families of aromatases/cyclases and is proposed to catalyze the first C7-C12 aldol condensation to form the first ring.

-

LtnD: As a homolog of the SnoaL family of second-ring cyclases, LtnD is believed to catalyze the subsequent C5-C14 cyclization event. The mechanism of SnoaL-like cyclases involves a novel aldol condensation strategy that does not rely on a Schiff base intermediate or a metal cofactor.

Oxygenases (LtnO1, LtnO2)

A series of oxidative modifications are required to tailor the tetracyclic intermediate into the final hexacyclic lactonamycinone. The genes ltnO1 and ltnO2 encode for putative oxygenases that are homologous to enzymes known to be involved in the oxidative rearrangements and ring cleavages characteristic of angucycline biosynthesis. These enzymes are likely responsible for the intricate oxygenation pattern of the this compound core.

Experimental Methodologies

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques. The following sections detail generalized protocols for key experiments, which can be adapted for the specific study of this compound biosynthesis.

Gene Disruption in Streptomyces

Gene knockout studies are crucial for confirming the involvement of specific genes in a biosynthetic pathway. A common method for gene disruption in Streptomyces is PCR-mediated gene replacement.

Caption: A typical workflow for gene disruption in Streptomyces.

Protocol for PCR-Targeted Gene Disruption:

-

Design and PCR amplify a disruption cassette: This cassette typically contains an antibiotic resistance gene (e.g., apramycin resistance) flanked by ~40 bp regions homologous to the upstream and downstream sequences of the target gene.

-

Transform E. coli: Introduce the disruption cassette into an E. coli strain (e.g., BW25113/pIJ790) containing the Red/ET recombination system and a cosmid carrying the target gene cluster.

-

Induce recombination: Induce the expression of the recombinase to replace the target gene on the cosmid with the disruption cassette.

-

Transfer to Streptomyces: Transfer the modified cosmid from E. coli to the desired Streptomyces strain via intergeneric conjugation.

-

Select for double crossover mutants: Select for exconjugants that have incorporated the resistance marker into their chromosome and lost the vector backbone.

-

Verify the knockout: Confirm the gene deletion by PCR analysis and Southern blotting.

-

Analyze the phenotype: Culture the mutant strain and analyze its metabolic profile by HPLC or LC-MS to confirm the loss of production of the target metabolite.

Heterologous Expression of Biosynthetic Genes

To study the function of individual or groups of biosynthetic genes, they can be expressed in a heterologous host that does not produce interfering secondary metabolites. Streptomyces coelicolor CH999 and Streptomyces albus are commonly used hosts for this purpose.

Protocol for Heterologous Expression:

-

Clone the gene(s) of interest: PCR amplify the desired gene or set of genes from the genomic DNA of the producer strain.

-

Ligate into an expression vector: Clone the amplified DNA into a suitable E. coli-Streptomyces shuttle vector under the control of a strong, constitutive promoter (e.g., ermEp*).

-

Transform the heterologous host: Introduce the expression plasmid into the chosen Streptomyces host strain via conjugation or protoplast transformation.

-

Culture and analysis: Grow the recombinant strain under appropriate conditions and analyze the culture extracts for the production of new metabolites using HPLC, LC-MS, and NMR.

In Vitro Reconstitution and Enzyme Assays

The precise function and kinetic parameters of biosynthetic enzymes can be determined through in vitro assays using purified proteins.

Protocol for In Vitro PKS and Cyclase Assays:

-

Overexpress and purify proteins: Clone the genes for the PKS components (KSα, KSβ, ACP) and cyclases into an E. coli expression vector (e.g., pET series). Overexpress the proteins and purify them using affinity chromatography (e.g., Ni-NTA).

-

Prepare holo-ACP: Convert the purified apo-ACP to its active holo-form by incubation with coenzyme A and a phosphopantetheinyl transferase (e.g., Sfp).

-

Set up the reaction: Combine the purified PKS components, holo-ACP, cyclase(s), starter unit (or a suitable analog), malonyl-CoA, and necessary cofactors (e.g., NADPH) in a suitable buffer.

-

Incubate and quench: Incubate the reaction at an optimal temperature (e.g., 30°C). Quench the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Analyze the products: Extract the polyketide products and analyze them by HPLC, LC-MS, and other spectroscopic methods to identify the structures of the enzymatic products.

Table 2: Representative Kinetic Data for Homologous Angucycline Biosynthetic Enzymes

| Enzyme | Homologous System | Substrate | Km (µM) | kcat (min-1) |

| JadI (Cyclase) | Jadomycin | Decaketide-ACP | N/A | N/A |

| SnoaL (Cyclase) | Nogalamycin | Aklanonic acid methyl ester | ~50 | ~0.1 |

Conclusion

The biosynthesis of the this compound hexacyclic core is a remarkable example of nature's ability to construct complex and biologically active molecules. Through the coordinated action of a type II PKS, cyclases, and oxygenases, a simple glycine-derived starter unit is elaborated into a potent antibiotic. While significant progress has been made in identifying the genes and proposing a biosynthetic pathway, further biochemical characterization of the individual enzymes is needed to fully unravel the intricate catalytic mechanisms at play. The methodologies and knowledge presented in this guide provide a solid foundation for future research aimed at harnessing the biosynthetic power of the this compound pathway for the development of novel therapeutics.

References

- 1. Biosynthetic Investigations of this compound and this compound Z: Cloning of the Biosynthetic Gene Clusters and Discovery of an Unusual Starter Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynthetic-investigations-of-lactonamycin-and-lactonamycin-z-cloning-of-the-biosynthetic-gene-clusters-and-discovery-of-an-unusual-starter-unit - Ask this paper | Bohrium [bohrium.com]

- 3. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential of Lactonamycin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Lactonamycin, a naturally occurring antibiotic, and its analog this compound Z, have emerged as promising candidates in the landscape of anticancer research. This technical guide synthesizes the current understanding of their preliminary anticancer activities, providing a comprehensive resource for professionals in drug discovery and development. The document delves into the cytotoxic effects, cell cycle modulation, and the putative mechanisms of action, supported by available quantitative data and detailed experimental methodologies.

Cytotoxic Activity of this compound and its Analogs

The primary indicator of anticancer potential lies in a compound's ability to inhibit the proliferation of cancer cells. In vitro studies have demonstrated the cytotoxic effects of this compound Z against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined for several cell lines, as summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HMO2 | Gastric Adenocarcinoma | 0.19 |

| MCF 7 | Breast Carcinoma | Less Pronounced |

| Hep G2 | Hepatocellular Carcinoma | Less Pronounced |

| Table 1: In Vitro Cytotoxicity of this compound Z against Human Cancer Cell Lines. |

Notably, this compound Z exhibits potent activity against gastric adenocarcinoma cells (HMO2) with an IC50 value of 0.19 µg/mL. Its effects on breast carcinoma (MCF 7) and hepatocellular carcinoma (Hep G2) cell lines were observed to be less pronounced. Currently, publicly available quantitative data on the cytotoxic activity of the parent compound, this compound, against a panel of cancer cell lines remains limited.

Mechanism of Action: Cell Cycle Arrest

Preliminary investigations into the mechanism of action of this compound Z have revealed its ability to interfere with the cell cycle, a fundamental process for cancer cell proliferation.

G2/M Phase Arrest

Studies have shown that this compound Z induces cell cycle arrest in the G2/M phase in susceptible cancer cells. This phase of the cell cycle is a critical checkpoint that ensures the fidelity of genetic information before cell division (mitosis). By halting the cell cycle at this stage, this compound Z prevents cancer cells from dividing and proliferating.

The precise molecular signaling pathway leading to this G2/M arrest by this compound Z is an active area of investigation. A proposed general mechanism for G2/M arrest often involves the modulation of key regulatory proteins. The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound, leading to G2/M arrest.

Caption: Hypothetical G2/M cell cycle arrest pathway induced by this compound.

Further research is necessary to elucidate the specific molecular targets of this compound and this compound Z within this pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed to assess the preliminary anticancer activity of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound or this compound Z for a specified duration (e.g., 24, 48, or 72 hours). A control group with no treatment is also included.

-

MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plate is incubated to allow viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and IC50 values are determined by plotting cell viability against the compound concentration.

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Cells are treated with this compound or this compound Z for a specified time.

-

Cell Harvesting: Both adherent and suspension cells are collected and washed with phosphate-buffered saline (PBS).

-

Fixation: Cells are fixed, typically with ice-cold ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI) or DAPI. RNase A is often included to prevent the staining of RNA.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells. The amount of fluorescence is directly proportional to the amount of DNA in the cell.

-

Data Analysis: The data is analyzed to generate a histogram that shows the distribution of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Caption: Workflow for cell cycle analysis by flow cytometry.

Future Directions and Conclusion

The preliminary findings on the anticancer activity of this compound and its analog this compound Z are encouraging, particularly the potent activity of this compound Z against gastric adenocarcinoma and its ability to induce G2/M cell cycle arrest. However, to fully realize their therapeutic potential, further in-depth research is imperative.

Key areas for future investigation include:

-

Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic effects of both this compound and this compound Z against a broader panel of human cancer cell lines to identify a wider spectrum of susceptible cancers.

-

Elucidation of Molecular Mechanisms: Detailed investigation into the specific molecular targets and signaling pathways modulated by these compounds to induce cell cycle arrest and to explore their potential to induce apoptosis. Techniques such as Western blotting to analyze the expression of key cell cycle and apoptotic regulatory proteins (e.g., cyclins, CDKs, p53, caspases) will be crucial.

-

In Vivo Efficacy Studies: Assessing the antitumor activity of this compound and this compound Z in preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic properties in a living organism.

Initial In Vitro Efficacy of Lactonamycin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial in vitro studies demonstrating the efficacy of Lactonamycin, a novel antibiotic with potent antimicrobial and antineoplastic properties. This compound is produced by Streptomyces rishiriensis and has shown significant activity against clinically important Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1] Additionally, derivatives of this compound have exhibited promising cytotoxic effects against various human cancer cell lines. This document synthesizes the available quantitative data, details the experimental methodologies employed in these foundational studies, and visualizes key biological processes.

Antimicrobial and Antitumor Activity

This compound has been identified as a new antimicrobial agent with a notable spectrum of activity against Gram-positive bacteria.[1][2] Its efficacy extends to drug-resistant strains, highlighting its potential as a therapeutic agent in challenging infectious diseases. Beyond its antibacterial properties, this compound is also recognized as an antineoplastic agent, suggesting its potential in cancer chemotherapy.[1]

A closely related compound, this compound Z, produced by Streptomyces sanglieri, has demonstrated both antibiotic and antitumor activities.[3] In in vitro studies, this compound Z strongly inhibited the proliferation of the human gastric adenocarcinoma cell line HMO2, with a reported IC50 value of 0.19 μg/ml. Its effects on breast carcinoma (MCF 7) and hepatocellular carcinoma (Hep G2) cell lines were noted as less pronounced. Further investigation into its mechanism revealed that this compound Z inhibits cell growth by inducing arrest in the G2/M phase of the cell cycle.

Quantitative Efficacy Data

The following table summarizes the key quantitative data from initial in vitro studies on this compound and its analogue, this compound Z.

| Compound | Organism/Cell Line | Assay Type | Efficacy Metric | Value | Reference |

| This compound | Gram-positive bacteria | Antimicrobial Assay | - | Active | |

| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | Antimicrobial Assay | - | Active | |

| This compound | Vancomycin-resistant Enterococcus (VRE) | Antimicrobial Assay | - | Active | |

| This compound Z | Bacillus subtilis ATCC 6633 | Agar Plate Diffusion | Zone of Inhibition | 15 mm (at 10 µ g/disk ) | |

| This compound Z | Staphylococcus aureus Tü 2921 | Agar Plate Diffusion | Zone of Inhibition | 13 mm (at 10 µ g/disk ) | |

| This compound Z | Human Gastric Adenocarcinoma (HMO2) | Cytotoxicity Assay | IC50 | 0.19 µg/ml | |

| This compound Z | Human Breast Carcinoma (MCF 7) | Cytotoxicity Assay | - | Less Pronounced Effect | |

| This compound Z | Human Hepatocellular Carcinoma (Hep G2) | Cytotoxicity Assay | - | Less Pronounced Effect |

Experimental Protocols

Antimicrobial Susceptibility Testing

The antibacterial activity of this compound Z was determined using an agar plate diffusion assay.

Protocol:

-

Bacterial Strains: Bacillus subtilis ATCC 6633 and Staphylococcus aureus Tü 2921 were used as test organisms.

-

Medium: Appropriate agar medium was used for the growth of the bacterial strains.

-

Inoculum Preparation: A standardized inoculum of the test bacteria was prepared and evenly spread onto the surface of the agar plates.

-

Disk Application: Paper disks impregnated with a specific concentration of this compound Z (e.g., 10 µ g/disk ) were placed on the agar surface.

-

Incubation: The plates were incubated under suitable conditions to allow for bacterial growth.

-

Measurement: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) was measured in millimeters.

In Vitro Cytotoxicity Assay

The antitumor activity of this compound Z was evaluated against a panel of human cancer cell lines.

Protocol:

-

Cell Lines: Human cancer cell lines, including gastric adenocarcinoma (HMO2), breast carcinoma (MCF 7), and hepatocellular carcinoma (Hep G2), were used.

-

Cell Culture: Cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells were seeded in multi-well plates and treated with various concentrations of this compound Z.

-

Incubation: The treated cells were incubated for a specified period.

-

Viability Assessment: Cell viability was determined using a standard method, such as the MTT or XTT assay, which measures the metabolic activity of viable cells.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Cell Cycle Analysis

The effect of this compound Z on the cell cycle was investigated to understand its mechanism of growth inhibition.

Protocol:

-

Cell Treatment: The target cancer cells were treated with this compound Z at a specific concentration.

-

Cell Harvesting and Fixation: After the treatment period, cells were harvested, washed, and fixed, typically with cold ethanol.

-

Staining: The fixed cells were stained with a fluorescent dye that binds to DNA, such as propidium iodide.

-

Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined based on their DNA content. An accumulation of cells in a particular phase, such as the G2/M phase, indicates a cell cycle arrest at that point.

Visualizations

The following diagrams illustrate the experimental workflow for determining antimicrobial activity and the proposed mechanism of action for this compound Z's antitumor effect.

Caption: Workflow for Agar Plate Diffusion Assay.

Caption: Proposed Mechanism of this compound Z.

References

- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound Z, an antibiotic and antitumor compound produced by Streptomyces sanglieri strain AK 623 - ePrints - Newcastle University [eprints.ncl.ac.uk]

Lactonamycin: A Technical Guide to its Origin, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactonamycin is a potent antibiotic with significant antitumor properties, first isolated from the actinomycete Streptomyces rishiriensis. This technical guide provides an in-depth overview of the origin, natural source, and biological characteristics of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its isolation and characterization, and an exploration of its proposed mechanism of action as a topoisomerase inhibitor leading to DNA damage and apoptosis. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product discovery and development.

Origin and Natural Source

This compound is a secondary metabolite produced by the Gram-positive bacterium Streptomyces rishiriensis, a species first isolated from a soil sample in Hokkaido, Japan[1][2][3]. A related compound, this compound Z, has been isolated from Streptomyces sanglieri[4]. These actinomycetes are known producers of a diverse array of bioactive compounds, including many clinically important antibiotics and anticancer agents. The biosynthesis of this compound involves a complex pathway that results in a unique hexacyclic aglycone core known as lactonamycinone[5].

Physicochemical and Biological Properties

This compound exhibits potent biological activity, including antimicrobial effects against Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), as well as significant cytotoxic activity against various tumor cell lines.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

| Property | Value | References |

| Molecular Formula | C₃₅H₃₇NO₁₂ | |

| Molecular Weight | 663.67 g/mol | |

| Appearance | Yellow powder | |

| Solubility | Soluble in methanol, ethyl acetate, chloroform; Insoluble in water, n-hexane | |

| UV λmax (MeOH) | 238, 268, 305, 430 nm | |

| IC₅₀ (MCF-7 breast cancer) | 0.517 µM | |

| IC₅₀ (MDA-MB-231 breast cancer) | 0.197 µM | |

| IC₅₀ (MDA-MB-468 breast cancer) | 0.372 µM |

Experimental Protocols

The following sections provide detailed methodologies for the fermentation of Streptomyces rishiriensis, and the subsequent isolation and purification of this compound. These protocols are based on established methods for the cultivation of Streptomyces and the extraction of secondary metabolites.

Fermentation of Streptomyces rishiriensis**

-

Seed Culture Preparation: A loopful of Streptomyces rishiriensis from a mature agar plate is used to inoculate a 50 mL flask containing 10 mL of seed medium (e.g., tryptone-yeast extract-glucose broth). The flask is incubated at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

-

Production Culture: The seed culture is then used to inoculate a larger production flask (e.g., 2 L baffled flask containing 500 mL of production medium). The production medium composition can be optimized for improved yield but typically contains a carbon source (e.g., soluble starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

-

Fermentation Conditions: The production culture is incubated at 28°C for 5-7 days with vigorous aeration and agitation (e.g., 200 rpm). The production of this compound can be monitored by HPLC analysis of small aliquots of the culture broth.

Isolation and Purification of this compound

-

Extraction: After fermentation, the culture broth is harvested and centrifuged to separate the mycelial cake from the supernatant. The supernatant is extracted three times with an equal volume of ethyl acetate. The mycelial cake is also extracted with ethyl acetate. The organic extracts are combined.

-

Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for purification.

-

Silica Gel Chromatography: The crude extract is dissolved in a minimal amount of chloroform and loaded onto a silica gel column. The column is eluted with a gradient of chloroform-methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC.

-

Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile in water) to yield pure this compound.

-

Mechanism of Action: Topoisomerase Inhibition and Apoptosis Induction

The antitumor activity of this compound is believed to be mediated through the inhibition of topoisomerases, essential enzymes that regulate DNA topology during replication and transcription. By inhibiting these enzymes, this compound induces DNA damage, which subsequently triggers programmed cell death (apoptosis) in cancer cells.

Proposed Mechanism of Action Workflow

The following diagram illustrates the proposed mechanism of action for this compound.

Caption: Proposed mechanism of action of this compound.

Conclusion

This compound, a natural product from Streptomyces rishiriensis, represents a promising lead compound for the development of new antibacterial and anticancer therapies. Its potent biological activity and unique chemical structure continue to attract significant interest from the scientific community. Further research into its biosynthetic pathway, mechanism of action, and pharmacological properties will be crucial for realizing its full therapeutic potential. This technical guide provides a foundational resource to aid in these ongoing research and development efforts.

References

- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Z, an antibiotic and antitumor compound produced by Streptomyces sanglieri strain AK 623 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Unique Molecular Architecture of Lactonamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactonamycin, a potent antimicrobial and antitumor agent, possesses a complex and unique hexacyclic molecular architecture that has garnered significant interest in the scientific community. This technical guide provides an in-depth exploration of the core structure of this compound, its biosynthesis, and its biological activities. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of novel antibiotics and chemotherapeutics. This guide includes a compilation of quantitative biological data, detailed experimental methodologies, and visualizations of key pathways to facilitate a deeper understanding of this remarkable natural product.

Introduction

This compound is a natural product isolated from the fermentation broth of Streptomyces rishiriensis.[1][2] Its intricate molecular structure, coupled with its significant biological activity against drug-resistant bacteria and various cancer cell lines, makes it a compelling candidate for further investigation and development. The core of this compound is a novel aglycone, lactonamycinone, which is glycosylated with a deoxy sugar moiety. This guide will delve into the specifics of this unique architecture and the available data on its biological significance.

Molecular Architecture

The structure of this compound is characterized by a hexacyclic system, which can be conceptually divided into two main domains: a densely oxygenated perhydrofuran-furanone ring system (the "western" half) and a naphtho[e]isoindole ring system (the "eastern" half).[3] The aglycone, lactonamycinone, is attached to a 2-deoxy sugar through a glycosidic bond.[3] A closely related analog, this compound Z, has also been identified and differs in the sugar moiety.

Quantitative Biological Data

The biological activity of this compound and its analogs has been evaluated against various bacterial strains and cancer cell lines. The following tables summarize the available quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Reported as active | [1] |

| Vancomycin-resistant Enterococcus (VRE) | Reported as active |

Table 2: Cytotoxicity (IC50) of this compound Z against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HMO2 | Gastric Adenocarcinoma | Not specified | |

| MCF7 | Breast Carcinoma | Not specified | |

| Hep G2 | Hepatocellular Carcinoma | Not specified |

Note: While a study on this compound Z reported its antitumor activity against these cell lines, the precise IC50 values were not provided in the accessible literature.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces rishiriensis

The following is a synthesized protocol based on methodologies described in the literature for the isolation of this compound.

1. Fermentation:

- Inoculate a seed culture of Streptomyces rishiriensis MJ773-88K4 into a suitable seed medium and incubate at 27°C for 48 hours on a rotary shaker.

- Transfer the seed culture to a production medium and continue fermentation for 96 hours at 27°C with aeration and agitation.

2. Extraction:

- Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.

- Extract the mycelial cake with an organic solvent such as acetone or methanol.

- Extract the supernatant with an immiscible organic solvent like ethyl acetate at a neutral pH.

- Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.

3. Purification:

- Subject the crude extract to a series of chromatographic separations.

- Initial fractionation can be performed on a silica gel column using a gradient of chloroform and methanol.

- Further purification of the active fractions can be achieved by reversed-phase column chromatography (e.g., on ODS) with a gradient of acetonitrile in water.

- Final purification to obtain pure this compound is typically accomplished by high-performance liquid chromatography (HPLC).

4. Characterization:

- The structure of the purified this compound can be elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, and HMBC).

- The absolute stereochemistry can be determined by X-ray crystallography.

Biosynthesis and Mechanism of Action

Hypothetical Biosynthetic Pathway of Lactonamycinone

The biosynthesis of the lactonamycinone core is proposed to be of polyketide origin. A hypothetical pathway has been suggested based on cloning of the biosynthetic gene cluster and precursor incorporation experiments. The pathway is thought to involve a type II polyketide synthase (PKS) and a series of tailoring enzymes that construct the complex ring system.

Caption: Hypothetical biosynthetic pathway of the lactonamycinone core.

Mechanism of Action

The precise molecular mechanism of action of this compound is not yet fully elucidated. However, its potent cytotoxic and antimicrobial activities suggest that it may interfere with fundamental cellular processes. By analogy with other complex natural products like rapamycin, it is hypothesized that this compound may interact with key signaling pathways involved in cell growth, proliferation, and survival. The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of these processes and a common target for anticancer drugs.

Caption: Hypothesized interaction of this compound with the mTOR signaling pathway.

Conclusion

This compound's unique and complex molecular architecture presents both a challenge and an opportunity for synthetic chemists and drug developers. Its potent biological activities warrant further investigation to fully elucidate its mechanism of action and to explore its therapeutic potential. This guide provides a foundational overview of the current knowledge on this compound, with the aim of stimulating further research into this promising natural product. The detailed methodologies and compiled data herein are intended to serve as a practical resource for the scientific community.

References

- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Methodological & Application

Total Synthesis of Lactonamycin: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the total synthesis of Lactonamycin, a potent antimicrobial and antitumor agent. It is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery. The information is compiled from seminal works in the field, offering detailed experimental protocols for key synthetic transformations and summarizing quantitative data for comparative analysis.

Introduction

This compound is a complex natural product with a unique hexacyclic architecture. Its intriguing structure, coupled with its significant biological activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various tumor cell lines, has made it a compelling target for total synthesis. Several research groups have successfully accomplished the synthesis of this compound and its aglycone, Lactonamycinone, employing diverse and innovative strategies. This document outlines the key synthetic approaches, providing detailed protocols for the construction of the core ring systems and the final assembly of the natural product.

Key Synthetic Strategies

The total synthesis of this compound has been approached through various convergent and linear strategies. Key challenges in its synthesis include the construction of the densely functionalized ABCD and CDEF ring systems, the stereoselective formation of multiple chiral centers, and the final glycosylation step. Notable contributions have been made by the research groups of Tatsuta, Nakata, and Danishefsky, among others.

A pivotal strategy in several syntheses involves the construction of key building blocks corresponding to the ABCD and CDEF ring systems, followed by their strategic coupling and subsequent elaboration to the final natural product. Common key reactions include Diels-Alder cycloadditions, Michael additions, aldol reactions, and various cyclization strategies to forge the intricate polycyclic core.

Experimental Protocols

The following sections provide detailed experimental protocols for key transformations in the synthesis of this compound, based on published literature.

Synthesis of the ABCD Ring System (Cox et al., 2006)

A model study for the construction of the tetracyclic ABCD ring system of this compound was reported by Cox and colleagues. A key step in their approach is a double Michael addition to construct the BCD ring system.

Protocol: Double Michael Addition for BCD Ring System Formation

-

Reaction: To a solution of alcohol 8 (1.0 eq) in a suitable solvent such as diethyl ether is added N-methylmorpholine (1.2 eq). The mixture is stirred at room temperature for 30 minutes.

-

Addition: tert-Butyl propynoate (1.3 eq) is then added to the reaction mixture.

-

Stirring: The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: The reaction mixture is diluted with diethyl ether and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired BCD ring system precursors.

Synthesis of the CDEF Ring System (Behar et al.)

The synthesis of the CDEF ring system often involves the construction of the isoindolinone core. One of the key strategies employed is an intramolecular Friedel-Crafts acylation.

Protocol: Intramolecular Friedel-Crafts Acylation

-

Starting Material: A suitably substituted carboxylic acid precursor.

-

Reagent: A Lewis acid such as triflic acid or polyphosphoric acid is used to promote the cyclization.

-

Conditions: The carboxylic acid is dissolved in a suitable solvent (e.g., dichloromethane) and treated with the Lewis acid at a controlled temperature, typically ranging from 0 °C to room temperature.

-

Monitoring: The reaction progress is monitored by TLC.

-

Quenching and Work-up: Upon completion, the reaction is carefully quenched with a suitable quenching agent (e.g., ice-water). The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product is purified by chromatography or recrystallization to yield the tetracyclic CDEF core.

First Total Synthesis of this compound (Tatsuta et al., 2010)

The first total synthesis of this compound was a landmark achievement. A key feature of this synthesis is a Michael-Dieckmann type cyclization to construct a key portion of the molecule.[1]

Protocol: Michael-Dieckmann Type Cyclization

-

Substrate: A thioester precursor bearing the necessary functionalities for the cyclization.

-

Base: A strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) is typically used to initiate the cyclization.

-

Conditions: The substrate is dissolved in an anhydrous aprotic solvent like THF and cooled to a low temperature (e.g., -78 °C). The base is then added dropwise, and the reaction is allowed to proceed at that temperature for a specific duration.

-

Quenching: The reaction is quenched with a proton source, such as a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Standard aqueous work-up is followed by extraction, drying of the organic phase, and purification of the product by column chromatography.

Late-Stage A-Ring Formation and Glycosylation (Saikawa and Nakata, 2012)

A later-stage approach to the total synthesis of this compound and this compound Z involved the formation of the A-ring via a Bischler-Napieralski-type cyclization and a final glycosylation step.

Protocol: Bischler-Napieralski-Type Cyclization for A-Ring Formation

-

Precursor: An N-acyl-β-arylethylamine derivative.

-

Reagent: A dehydrating agent such as phosphorus oxychloride (POCl3) or triflic anhydride is used.

-

Procedure: The precursor is dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane), and the cyclizing agent is added, often at reduced temperatures. The reaction is then typically warmed to room temperature or heated to effect cyclization.

-

Work-up: The reaction is quenched, and the product is isolated and purified using standard techniques.

Quantitative Data Summary

The following tables summarize key quantitative data from the reported total syntheses of this compound and its key fragments.

| Synthetic Route | Key Reaction | Starting Material | Product | Yield (%) | Reference |

| Cox et al. (ABCD rings) | Double Michael Addition | Alcohol 8 | BCD ring precursor | Not specified | J. Org. Chem. 2006 |

| Behar et al. (CDEF rings) | Intramolecular Friedel-Crafts | Carboxylic acid precursor | CDEF tetracycle | Not specified | - |

| Tatsuta et al. (2010) | Michael-Dieckmann Cyclization | Thioester precursor | Cyclized product | Not specified | Tetrahedron Lett. 2010 |

| Saikawa & Nakata (2012) | Bischler-Napieralski Cyclization | N-acyl-β-arylethylamine | A-ring cyclized product | Not specified | J. Am. Chem. Soc. 2012 |

Note: Specific yields for individual steps are often found within the full experimental sections of the cited papers and their supporting information.

Visualizations

Experimental Workflow: Generalized Total Synthesis of this compound

Caption: A generalized workflow for the convergent total synthesis of this compound.

Proposed Mechanism of Action: this compound-Induced Apoptosis

This compound is believed to exert its cytotoxic effects by inducing DNA damage, potentially through the inhibition of topoisomerase enzymes. This damage triggers a cellular response leading to programmed cell death, or apoptosis.

References

Application Notes and Protocols for Lactonamycin in Antimicrobial Susceptibility Testing (AST)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactonamycin is a polyketide antibiotic produced by Streptomyces rishiriensis. It has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2] These application notes provide detailed protocols for performing antimicrobial susceptibility testing (AST) with this compound to determine its efficacy against various bacterial strains. The provided methodologies are based on established standards for AST, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation: Minimum Inhibitory Concentration (MIC)

Minimum Inhibitory Concentration (MIC) is a critical quantitative measure of an antibiotic's potency. It is defined as the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following table provides a template for presenting MIC data for this compound against a panel of relevant bacterial strains.

Note: The following data are hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.

| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) - Control |

| Staphylococcus aureus | 29213 | [Hypothetical Value] | 1 |

| Staphylococcus aureus (MRSA) | 43300 | [Hypothetical Value] | 1 |

| Enterococcus faecalis | 29212 | [Hypothetical Value] | 2 |

| Enterococcus faecalis (VRE) | 51299 | [Hypothetical Value] | >256 |

| Streptococcus pneumoniae | 49619 | [Hypothetical Value] | 0.5 |

Postulated Mechanism of Action

While the precise mechanism of action for this compound is not yet fully elucidated, based on its chemical structure as a polyketide and the common mechanisms of other antibiotics, it is hypothesized to interfere with essential cellular processes in bacteria. A plausible mechanism is the inhibition of a key enzyme involved in a critical metabolic pathway, such as cell wall synthesis, protein synthesis, or nucleic acid synthesis.

Caption: Hypothetical mechanism of this compound action.

Experimental Protocols

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[3]

Workflow for Broth Microdilution:

Caption: Workflow for the broth microdilution assay.

Detailed Protocol:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).

-

Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration for the assay.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Procedure:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the highest concentration of this compound to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of an antibiotic's activity.[][5]

Workflow for Disk Diffusion:

Caption: Workflow for the disk diffusion assay.

Detailed Protocol:

-

Preparation of this compound Disks:

-

Sterile paper disks (6 mm in diameter) are impregnated with a standardized amount of this compound. The optimal concentration needs to be determined empirically.

-

-

Preparation of Bacterial Inoculum:

-

Follow the same procedure as for the broth microdilution method to prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the adjusted bacterial suspension.

-

Rotate the swab against the side of the tube to remove excess fluid.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

-

Application of Disks:

-

Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.

-

Gently press the disks down to ensure complete contact with the agar.

-

Disks should be spaced far enough apart to prevent overlapping of the zones of inhibition.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-20 hours.

-

-

Interpretation of Results:

-

Measure the diameter of the zone of complete inhibition (including the disk diameter) in millimeters.

-

The interpretation of the zone size (susceptible, intermediate, or resistant) requires the establishment of standardized interpretive criteria, which would need to be developed for this compound based on correlation with MIC data and clinical outcomes.

-

Quality Control

For all AST methods, it is imperative to include quality control (QC) strains with known susceptibility profiles. Recommended QC strains for Gram-positive bacteria include Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212. The results for the QC strains should fall within established ranges to ensure the validity of the test results.

References

- 1. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis MJ773-88K4. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new antimicrobial antibiotic produced by Streptomyces rishiriensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.biomol.com [resources.biomol.com]

- 5. Antibiotic Resistance-Susceptibility Profiles of Enterococcus faecalis and Streptococcus spp. From the Human Vagina, and Genome Analysis of the Genetic Basis of Intrinsic and Acquired Resistances - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lactonamycin Minimum Inhibitory Concentration (MIC) Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Lactonamycin, a potent antimicrobial agent with activity against a range of Gram-positive bacteria, including drug-resistant strains.[1][2] The included methodologies, data presentation guidelines, and visual diagrams are intended to support research and development efforts in antimicrobial susceptibility testing.

Introduction to this compound

This compound is an antibiotic isolated from Streptomyces rishiriensis that has demonstrated significant antimicrobial activity against Gram-positive bacteria.[1][2] Of particular interest to researchers is its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), making it a compound of interest in the development of new therapeutic agents to combat antibiotic resistance.[1]

Data Presentation: this compound MIC Values

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various Gram-positive bacteria. This data is essential for understanding the potency and spectrum of activity of this compound.

| Bacterial Strain | Organism Type | Resistance Profile | Reported MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive cocci | Methicillin-Susceptible (MSSA) | Data not available |

| Staphylococcus aureus | Gram-positive cocci | Methicillin-Resistant (MRSA) | Activity demonstrated, specific MIC values not available in reviewed literature |